![molecular formula C6H12O5 B1673964 [2-(2-Hydroxyethoxy)ethoxy]acetic Acid CAS No. 51951-04-3](/img/structure/B1673964.png)

[2-(2-Hydroxyethoxy)ethoxy]acetic Acid

Overview

Description

“[2-(2-Hydroxyethoxy)ethoxy]acetic Acid”, also known as β-hydroxyethoxyacetic acid, is the main urinary metabolite of 1,4-Dioxane . It is a reliable and sensitive short-term biomarker in urine .

Synthesis Analysis

The synthesis of “[2-(2-Hydroxyethoxy)ethoxy]acetic Acid” involves the use of polymeric PEG-based chains in bioconjugates . The attachment of this linker moiety to various molecules has been described in numerous reviews .Molecular Structure Analysis

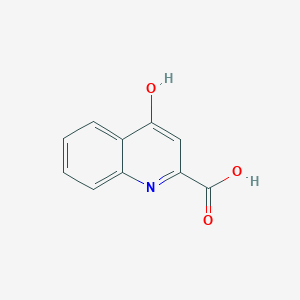

The molecular formula of “[2-(2-Hydroxyethoxy)ethoxy]acetic Acid” is C6H12O5 . Its average mass is 164.156 Da and its monoisotopic mass is 164.068466 Da .Chemical Reactions Analysis

“[2-(2-Hydroxyethoxy)ethoxy]acetic Acid” is used in the development of chemically modified peptide nucleic acid (PNA) as a probe for qualitative and quantitative detection of DNA . It is also used in the preparation and studies of the biological activities of kappa agonist CovX-bodies .Physical And Chemical Properties Analysis

“[2-(2-Hydroxyethoxy)ethoxy]acetic Acid” is a transparent liquid . It has a density of 1.161 g/mL at 25 °C . Its pKa is predicted to be 3.39±0.10 .Scientific Research Applications

PEGylation Agent

Hydroxy-PEG2-CH2CO2H can serve as a PEGylation agent. PEGylation is the process of attaching the strands of the polymer PEG to molecules, most typically peptides, proteins, and antibody fragments, that can improve the safety and efficiency of many therapeutic agents .

Solubility Enhancer

The hydrophilic PEG spacer in Hydroxy-PEG2-CH2CO2H increases solubility in aqueous media . This property can be utilized in drug delivery systems to improve the solubility of hydrophobic drugs .

Linker in Drug Delivery Systems

The terminal carboxylic acid in Hydroxy-PEG2-CH2CO2H can react with primary amine groups in the presence of activators (e.g., HATU) to form a stable amide bond . This property makes it useful as a linker in drug delivery systems .

Functional Group Derivatization

The hydroxyl group in Hydroxy-PEG2-CH2CO2H enables further derivatization or replacement with other reactive functional groups . This allows for the creation of a wide range of compounds with varied properties, useful in different areas of research .

Mechanism of Action

Target of Action

Hydroxy-PEG2-CH2CO2H, also known as [2-(2-Hydroxyethoxy)ethoxy]acetic Acid, HO-PEG2-CH2COOH, or Hydroxy-PEG2-CH2COOH, is a PEG-based linker . The primary targets of this compound are primary amine groups . These groups are prevalent in biological systems, particularly in proteins, where they play crucial roles in protein structure and function.

Mode of Action

The terminal carboxylic acid of Hydroxy-PEG2-CH2CO2H can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . This reaction allows the compound to link to other molecules, particularly proteins, through the formation of these bonds.

Biochemical Pathways

The exact biochemical pathways affected by Hydroxy-PEG2-CH2CO2H are dependent on the specific molecules it is linked to. The hydrophilic peg spacer in the compound increases solubility in aqueous media , which can influence the distribution and interaction of the linked molecules within biological systems.

Pharmacokinetics

The ADME properties of Hydroxy-PEG2-CH2CO2H are largely influenced by the molecules it is linked to. The hydrophilic peg spacer can enhance the solubility of the compound in aqueous media , potentially improving its bioavailability.

Result of Action

The result of Hydroxy-PEG2-CH2CO2H’s action is the formation of a stable amide bond with primary amine groups . This allows the compound to link to other molecules, particularly proteins, altering their properties and potentially their function within biological systems.

Action Environment

The action of Hydroxy-PEG2-CH2CO2H can be influenced by various environmental factors. For instance, the presence of activators such as EDC or HATU is necessary for the compound to form a stable amide bond with primary amine groups . Additionally, the pH and temperature of the environment can impact the efficiency of this reaction.

Safety and Hazards

“[2-(2-Hydroxyethoxy)ethoxy]acetic Acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . It should be kept away from open flames, hot surfaces, and sources of ignition . Precautionary measures against static discharge should be taken .

Future Directions

“[2-(2-Hydroxyethoxy)ethoxy]acetic Acid” is currently being used in the development of chemically modified peptide nucleic acid (PNA) as a probe for qualitative and quantitative detection of DNA . It is also used in the preparation and studies of the biological activities of kappa agonist CovX-bodies . The future directions of this compound could involve further exploration of these applications and potentially discovering new ones.

properties

IUPAC Name |

2-[2-(2-hydroxyethoxy)ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-1-2-10-3-4-11-5-6(8)9/h7H,1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRBXPAHXMGDVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(2-Hydroxyethoxy)ethoxy]acetic Acid | |

CAS RN |

51951-04-3 | |

| Record name | 2-[2-(2-hydroxyethoxy)ethoxy]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1H-indazol-5-yl)-N'-[2-(1H-indol-3-yl)ethyl]-6-methoxy-1,3,5-triazine-2,4-diamine](/img/structure/B1673881.png)

![2-[3-methoxy-2-propoxy-5-[(2R,5R)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]sulfonylethanol](/img/structure/B1673891.png)

![(18Z)-1,14,24-Trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1673896.png)

![tert-butyl N-[(2S,3S,5R)-5-benzyl-3-hydroxy-6-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B1673898.png)

![5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B1673902.png)

![1'-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]](/img/structure/B1673903.png)